2-isocyanato-4-methoxy-1-methylbenzene
Description
Significance of Aryl Isocyanates in Modern Organic Synthesis
Aryl isocyanates, where the isocyanate group is attached to an aromatic ring, are particularly important intermediates in modern organic synthesis. rsc.org They serve as powerful electrophilic reagents that readily react with nucleophiles. rsc.org This high reactivity is harnessed to create a diverse range of organic molecules. For instance, their reaction with alcohols yields urethanes, while reactions with amines produce ureas. wikipedia.org The reaction with water is also notable, as it leads to the formation of an unstable carbamic acid intermediate which then decomposes to an amine and carbon dioxide; this specific reaction is exploited in the production of polyurethane foams where CO2 acts as a blowing agent. wikipedia.org
The synthetic utility of aryl isocyanates is further demonstrated in multicomponent reactions, where their electrophilicity is leveraged to construct complex molecular architectures in a single step. nih.gov They are employed in the synthesis of various heterocyclic compounds, such as amides, sulfonyl ureas, pyrrolidine derivatives, and oxazolidinones. rsc.org The preparation of aryl isocyanates can be achieved through several methods, including the widely used phosgenation of primary amines. wikipedia.orgbeilstein-journals.org However, due to the hazardous nature of phosgene (B1210022), alternative, greener routes have been developed, such as the Curtius, Hoffman, and Lossen rearrangements, as well as the Staudinger–aza-Wittig reaction. beilstein-journals.org This continuous development of synthetic methods underscores the central role of aryl isocyanates as versatile and indispensable tools in contemporary organic chemistry. beilstein-journals.orgnih.gov
Scope of Research on 2-Isocyanato-4-methoxy-1-methylbenzene in Current Chemical Literature
The specific compound, this compound, is a substituted aryl isocyanate. While the broader class of aryl isocyanates is extensively studied, the volume of dedicated research literature for this particular isomer appears to be limited. It is primarily cataloged and available through various chemical suppliers as a reagent for research and synthesis. thermofisher.combldpharm.com Its presence in these catalogs suggests its utility as a building block or intermediate for creating more complex molecules in a laboratory setting.
The compound is identified by several chemical identifiers, which are crucial for its precise sourcing and documentation in research.
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C9H9NO2 | thermofisher.comuni.lu |
| IUPAC Name | This compound | uni.lu |
| SMILES | CC1=C(C=C(C=C1)OC)N=C=O | uni.lu |
| InChIKey | SXRAQDKTTKBZEV-UHFFFAOYSA-N | uni.lu |
The research applications of this compound are inferred from the characteristic reactivity of its functional groups. Its structure, featuring a reactive isocyanate group and an electron-rich aromatic ring, makes it a candidate for use in the synthesis of specialized polymers, agrochemicals, and pharmaceutical intermediates where specific substitution patterns are required to achieve desired biological activity or material properties.
Structural Features of this compound and their Implications for Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups attached to the benzene (B151609) ring: the isocyanate group, the methoxy (B1213986) group, and the methyl group.
Isocyanate Group (-N=C=O): This is the primary center of reactivity. The carbon atom of the isocyanate group is highly electrophilic and is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is the basis for its utility in forming urethane (B1682113) and urea (B33335) linkages. wikipedia.org
Methoxy Group (-OCH₃): Located at the C-4 position, the methoxy group is a strong electron-donating group through resonance. This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The presence of methoxy groups on aromatic rings can influence the properties of resulting polymers. researchgate.net
Methyl Group (-CH₃): Positioned at the C-1 position, the methyl group is a weak electron-donating group through induction and hyperconjugation. It further activates the aromatic ring.
The combined electronic effects of the electron-donating methoxy and methyl groups enrich the aromatic ring with electrons. This electronic environment can influence the reactivity of the isocyanate group. Furthermore, the position of the isocyanate group at C-2, ortho to the methyl group, introduces potential steric hindrance. This may modulate its reaction rates with bulky nucleophiles compared to less sterically hindered isocyanates. Electron-donating groups on the aromatic ring of aryl isocyanates have been observed to result in moderated yields in certain catalyzed reactions. nih.gov
Below is a summary of the predicted and observed physical properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 163.17 g/mol | scbt.com |
| Monoisotopic Mass | 163.06332 Da | uni.lu |
| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |
| Refractive Index | 1.5335-1.5385 @ 20°C | thermofisher.com |
| Predicted XlogP | 3.1 | uni.lu |
Properties
CAS No. |
1067959-38-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanato 4 Methoxy 1 Methylbenzene and Its Precursors
Phosgenation and Non-Phosgenation Routes to Aryl Isocyanates
The industrial production of aryl isocyanates has historically been dominated by phosgenation, a process involving the reaction of a primary amine with the highly toxic phosgene (B1210022) (COCl₂). However, significant research has been dedicated to developing safer, non-phosgene alternatives. nih.govresearchgate.net
Direct Synthesis from Substituted Amines
The most direct route to 2-isocyanato-4-methoxy-1-methylbenzene is the reaction of its precursor amine, 4-methoxy-2-methylaniline, with a phosgene equivalent.
Phosgenation: This process typically involves the reaction of the amine with phosgene or a safer substitute like triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds through an initial formation of a carbamoyl chloride, which is then thermally decomposed to the isocyanate with the elimination of hydrogen chloride. The reaction conditions, such as temperature and the presence of a base, are critical for optimizing the yield and minimizing side reactions. For instance, the reaction of aniline with in-situ generated phosgene from chloroform can be manipulated to produce either the isocyanate or the corresponding urea (B33335) by controlling the reaction temperature and the presence of a base like pyridine. researchgate.netresearchgate.net Heating the intermediate aniline hydrochloride salt with phosgene at elevated temperatures can drive the reaction towards the isocyanate. researchgate.net
Triphosgene offers a solid, safer alternative to gaseous phosgene. The reaction of substituted anilines with triphosgene is often carried out in an inert solvent, such as dichloromethane, and may require a base like triethylamine to neutralize the HCl produced. researchgate.netrsc.org The reaction progress can be monitored by the appearance of the characteristic isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹). asianpubs.org Optimization studies on the synthesis of nitrophenyl isocyanates using triphosgene have shown that reactant molar ratios, reaction time, and temperature significantly impact the yield. researchgate.net
Table 1: Examples of Isocyanate Synthesis from Anilines using Phosgene Equivalents
| Amine Substrate | Phosgene Equivalent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | COCl₂ (from CHCl₃) | Pyridine | CHCl₃ | 0 to 60 | >99 (isocyanate) | researchgate.net |
| Aniline | COCl₂ (from CHCl₃) | Pyridine | CHCl₃ | Room Temp | 51 (urea) | researchgate.net |
| Substituted Anilines | Triphosgene | Triethylamine | Dichloromethane | -35 to RT | 50-62 | rsc.org |
| p-Anisidine | Triphosgene | Triethylamine | Dichloromethane | -35 | 57 | rsc.org |
| Nitroanilines | Triphosgene | - | 1,2-Dichloroethane | 75 | 80-84 | researchgate.net |
Note: The yields are as reported in the cited literature and may vary based on specific reaction conditions.
Generation from Carbamate (B1207046) Precursors
Non-phosgene routes often involve the synthesis of a carbamate intermediate, which is subsequently thermally decomposed to the isocyanate. nih.govresearchgate.net This two-step process avoids the direct use of phosgene, enhancing the safety and environmental profile of the synthesis. researchgate.net
The carbamate precursor for this compound, such as methyl N-(4-methoxy-2-methylphenyl)carbamate, can be synthesized from 4-methoxy-2-methylaniline through various methods, including reaction with dimethyl carbonate or other carbonyl sources. researchgate.net
The thermal decomposition of the carbamate is a key step and is typically carried out at elevated temperatures, often in the gas phase or in a high-boiling point solvent. mdpi.com This reaction is reversible, and the efficient removal of the alcohol byproduct is necessary to drive the equilibrium towards the isocyanate product. researchgate.net The thermolysis temperature can range from 150°C to over 400°C, depending on the substrate and whether a catalyst is employed. mdpi.comresearchgate.net For aryl isocyanate production, the onset of thermolysis generally occurs between 150°C and 240°C. researchgate.net Catalysts, such as various metal oxides, can be used to lower the decomposition temperature and improve selectivity. google.com
Table 2: Conditions for Thermal Decomposition of Carbamates to Isocyanates
| Carbamate Substrate | Catalyst | Temperature (°C) | Phase | Reported Yield/Selectivity | Reference |
| Methylene-4,4'-di(ethylphenylcarbamate) | None | 220-310 | - | 60-87 mol% selectivity to MDI | Not specified |
| Aryl Carbamates | Bismuth oxides (e.g., Bi₂O₃) | 180 | Liquid (o-dichlorobenzene) | High yield and conversion | google.com |
| O-methyl-N-alkyl carbamates | None | 250-600 | Gas | Dependent on conditions | researchgate.net |
| N-alkyl-carbamates | Base-catalyzed | - | - | 50-80% | researchgate.net |
Note: This table presents a range of conditions reported for carbamate thermolysis. Specific conditions would need to be optimized for methyl N-(4-methoxy-2-methylphenyl)carbamate.
Palladium-Catalyzed Synthetic Strategies for Related Methoxy-Substituted Aromatic Systems
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex aromatic molecules, including precursors to isocyanates. These methods offer mild reaction conditions and high functional group tolerance.
Palladium-catalyzed carbonylation reactions can be employed to synthesize aryl carbamates directly from aryl halides or triflates. mit.edu An efficient method involves the palladium-catalyzed cross-coupling of an aryl halide (ArX, where X = Cl, OTf) with sodium cyanate in the presence of an alcohol. asianpubs.org This reaction generates the aryl isocyanate in situ, which is then trapped by the alcohol to form the corresponding carbamate. The use of aryl triflates can expand the substrate scope for the direct synthesis of aryl isocyanates. mit.edu
For a methoxy-substituted system like this compound, a potential palladium-catalyzed route would involve the carbonylation of a suitably substituted aryl halide, such as 2-halo-4-methoxy-1-methylbenzene, in the presence of a nitrogen source. Palladium-catalyzed methoxycarbonylation of olefins and other unsaturated systems is also a well-established transformation, highlighting the versatility of palladium catalysis in introducing carbonyl and methoxy (B1213986) groups. researchgate.net
Furthermore, palladium-catalyzed C-H activation and functionalization offer a direct way to introduce carbonyl groups into aromatic rings. For instance, the ortho-carbonylation of aniline derivatives can be achieved at room temperature using a palladium(II) catalyst, providing access to anthranilic acid derivatives. nih.govnih.gov Such strategies could be adapted for the synthesis of precursors to this compound.
Table 3: Examples of Palladium-Catalyzed Synthesis of Carbamates and Related Compounds
| Aryl Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Product | Reference |
| Aryl Chlorides/Triflates | Sodium Cyanate, Alcohol | Pd catalyst | - | - | N-Aryl Carbamate | mit.edu |
| m-Toluidine urea derivative | CO (1 atm) | [Pd(OTs)₂(MeCN)₂] | THF/MeOH | Room Temp | Methyl anthranilate | nih.gov |
| Alkenes | CO, Methanol | Pd(II) complexes | - | - | Linear and branched esters | researchgate.net |
Note: This table illustrates the types of palladium-catalyzed reactions that are relevant to the synthesis of aryl carbamates and their precursors.
Optimization of Reaction Conditions and Yields in Complex Isocyanate Synthesis
The efficient synthesis of complex isocyanates like this compound requires careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts. Key factors include the choice of catalyst, solvent, temperature, and reactant concentrations.
Catalytic Systems in Aryl Isocyanate Formation
Catalysts play a crucial role in both the formation of carbamate precursors and their subsequent decomposition to isocyanates.
In non-phosgene routes, various catalysts have been investigated for the synthesis of carbamates from amines and carbonyl sources. For the thermal decomposition of carbamates, metal-based catalysts, including compounds of zinc, bismuth, and others, have been shown to be effective in lowering the reaction temperature and improving the selectivity towards the isocyanate. researchgate.netgoogle.com For example, Bi-Zn composite oxides have been studied for the catalytic decomposition of methyl N-phenyl carbamate. researchgate.net The choice of catalyst can significantly influence the reaction pathway, with some catalysts favoring the desired isocyanate formation while others may promote side reactions. nih.gov
In palladium-catalyzed reactions, the choice of ligand is critical for the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands are often employed in cross-coupling reactions to promote oxidative addition and reductive elimination steps.
Solvent Effects and Reaction Selectivity
The solvent can have a profound impact on the rate and selectivity of isocyanate synthesis. In phosgenation reactions, inert solvents like dichloromethane, toluene, or o-dichlorobenzene are commonly used. The polarity and hydrogen-bond donating ability of the solvent can influence the reactivity of the amine and the stability of intermediates. researchgate.net
In the thermal decomposition of carbamates, high-boiling point solvents are often used to maintain the required reaction temperature. The solvent can also play a role in preventing side reactions, such as the trimerization of the isocyanate product.
For palladium-catalyzed reactions, the choice of solvent is crucial for catalyst solubility, stability, and activity. Aprotic solvents like THF, dioxane, and toluene are frequently used. In some cases, the addition of a co-solvent can enhance the reaction rate and yield. For example, in the palladium-catalyzed ortho-carbonylation of aniline derivatives, a mixture of THF and methanol was found to give excellent results. nih.gov The solvent can also influence the product distribution, as seen in aza-Michael additions of anilines, where polar protic fluorinated alcohols favor the reaction. academie-sciences.fr
Advanced Reactivity and Reaction Mechanisms of 2 Isocyanato 4 Methoxy 1 Methylbenzene
Nucleophilic Addition Reactions of the Isocyanate Moiety
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by a wide variety of nucleophiles. nih.gov The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom. nih.gov The reactivity of the isocyanate can be influenced by its substituents; electron-donating groups on the aromatic ring can decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity. nih.gov
The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, are fundamental and widely utilized transformations.
Urea (B33335) Formation: The reaction between 2-isocyanato-4-methoxy-1-methylbenzene and a primary or secondary amine proceeds rapidly to yield a substituted urea. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.com This forms a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable urea product. commonorganicchemistry.com This reaction is typically very fast and often does not require a catalyst. ebrary.netrsc.org
Carbamate (B1207046) Formation: In the presence of an alcohol, this compound undergoes nucleophilic addition to form a carbamate (urethane). wikipedia.orgresearchgate.net The mechanism is analogous to urea formation, with the oxygen atom of the alcohol acting as the nucleophile. researchgate.net This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound like dibutyltin dilaurate (DBTDL), to proceed at a reasonable rate. rsc.orgrsc.org The catalyst functions by activating the alcohol, making it a more potent nucleophile. rsc.org
| Reaction | Nucleophile | Intermediate | Product | General Catalyst Requirement |
|---|---|---|---|---|
| Urea Formation | Amine (R-NH2) | Zwitterionic Intermediate | Substituted Urea | Generally not required |
| Carbamate Formation | Alcohol (R-OH) | Zwitterionic Intermediate | Carbamate (Urethane) | Often required (e.g., tertiary amines, organotin compounds) |
The isocyanate group of this compound reacts with a range of nucleophiles. The relative reactivity generally follows the order of nucleophilicity: amines > alcohols > thiols. researchgate.net
Amines: As discussed, amines react very rapidly with isocyanates. rsc.org The reaction is often diffusion-controlled and proceeds to completion without the need for catalysis. ebrary.net
Alcohols: The reaction with alcohols is slower than with amines. researchgate.net Catalysts are frequently employed to increase the reaction rate. rsc.org
Thiols: Thiols react with isocyanates to form thiocarbamates. In the absence of a catalyst, the reaction of thiols with isocyanates is slower than that of alcohols. researchgate.net However, in the presence of a base catalyst, such as a tertiary amine, the reaction is significantly accelerated. researchgate.netcdnsciencepub.com The base deprotonates the thiol to form a thiolate anion, which is a much stronger nucleophile and reacts rapidly with the isocyanate. rsc.orgacs.org Kinetic studies on the reaction of phenyl isocyanate with various thiols in the presence of tertiary amines have shown the reaction to be first order with respect to the isocyanate, thiol, and amine concentrations. researchgate.netcdnsciencepub.com
| Nucleophile | Product | Relative Reaction Rate (Uncatalyzed) | Common Catalysts |
|---|---|---|---|
| Amine (R-NH2) | Urea | Very Fast | None typically needed |
| Alcohol (R-OH) | Carbamate | Moderate | Dibutyltin dilaurate (DBTDL), Tertiary Amines |
| Thiol (R-SH) | Thiocarbamate | Slow | Tertiary Amines (e.g., Triethylamine, DBU) acs.org |
Cycloaddition Reactions Involving the Isocyanate Group
The cumulative double bonds within the isocyanate moiety enable it to participate in various cycloaddition reactions, providing pathways to synthesize heterocyclic compounds.
[2+2] Cycloaddition: The carbon-nitrogen double bond of the isocyanate can react with electron-rich alkenes in a [2+2] cycloaddition to form β-lactams (2-azetidinones). researchtrends.netwikipedia.org This reaction is particularly effective with highly reactive isocyanates like chlorosulfonyl isocyanate (CSI). researchtrends.netwikipedia.org The mechanism can be either a concerted process or a stepwise pathway involving a zwitterionic or diradical intermediate, depending on the specific reactants and conditions. researchtrends.netnih.gov Theoretical studies suggest that the reaction between isocyanates and alkenes to form β-lactams can proceed through a concerted suprafacial mechanism. researchgate.net
[4+2] Cycloaddition (Diels-Alder type): Isocyanates can also act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. In these reactions, the C=N bond of the isocyanate typically serves as the 2π component. For instance, vinyl isocyanates can undergo [4+2] cycloaddition with dienophiles like benzyne to construct phenanthridinone ring systems. acs.org Chiral phosphine-catalyzed formal (4+2)-cycloadditions between certain synthons and isocyanates have been developed to produce enantioenriched dihydroquinazolin-2-ones. acs.org
Achieving stereochemical control in cycloaddition reactions is crucial for the synthesis of complex molecules. In the context of isocyanate cycloadditions, the stereochemical outcome is influenced by the geometries of the reactants and the reaction pathway.
For [2+2] cycloadditions, the stereochemistry of the starting alkene is often retained in the β-lactam product, suggesting a concerted or rapidly collapsing intermediate pathway. A stereochemical model for the [2+2] cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers has been proposed, where the transition state conformation dictates the asymmetric induction. rsc.org Frontier orbital theory is a useful tool for predicting whether a cycloaddition will proceed with suprafacial or antarafacial geometry. libretexts.org For example, thermal [4+2] Diels-Alder reactions typically occur via a suprafacial pathway. libretexts.org The stereoelectronics of substituents, even those distant from the reacting centers, can significantly impact the reaction mechanism and stereoselectivity. nih.gov
Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene (B151609) Ring
The benzene ring of this compound is polysubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of the methyl, methoxy (B1213986), and isocyanato groups. wikipedia.orgmasterorganicchemistry.com
Methoxy Group (-OCH₃): Located at position 4, the methoxy group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the ring through a strong +R (resonance) effect, which greatly stabilizes the cationic intermediate (sigma complex) formed during the substitution. libretexts.orgorganicchemistrytutor.com This effect significantly increases the electron density at the positions ortho and para to it (positions 3, 5 and 1).
Methyl Group (-CH₃): Located at position 1, the methyl group is a weak activating group and an ortho, para-director. quora.com It donates electron density primarily through induction (+I effect) and hyperconjugation, making the ring more reactive than benzene. quora.comcerritos.edulibretexts.org It directs incoming electrophiles to positions 2 and 6 (and 4, which is already substituted).
Isocyanato Group (-NCO): Located at position 2, the isocyanato group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, destabilizing the sigma complex and making the ring less reactive towards electrophiles. libretexts.org It directs incoming electrophiles to the positions meta to it (positions 4 and 6).
Position 3 is ortho to the methoxy group and ortho to the methyl group.
Position 5 is ortho to the methoxy group and para to the methyl group.
Position 6 is para to the methoxy group (via the methyl group), ortho to the methyl group, and meta to the isocyanato group.
The methoxy group strongly activates positions 3 and 5. The methyl group activates positions 6. The isocyanato group deactivates positions 3 and 5 (its ortho and para positions) and less strongly deactivates position 6 (its meta position). Given the overwhelming activating strength of the methoxy group, electrophilic attack will be directed primarily to positions 3 and 5. Steric hindrance from the adjacent methyl and isocyanato groups at position 2 might slightly disfavor substitution at position 3 compared to position 5. Therefore, the major product of an EAS reaction on this compound would likely be substitution at position 5.
| Substituent (Position) | Effect on Reactivity | Directing Influence | Mechanism of Influence |
|---|---|---|---|
| -OCH3 (4) | Strongly Activating | Ortho, Para (to C4) | +R (Resonance) >> -I (Inductive) |
| -CH3 (1) | Weakly Activating | Ortho, Para (to C1) | +I (Inductive), Hyperconjugation |
| -NCO (2) | Deactivating | Meta (to C2) | -I (Inductive), -R (Resonance) |
Regioselectivity Directed by Methoxy and Methyl Groups
In electrophilic aromatic substitution, the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring of this compound play a crucial role in directing the position of incoming electrophiles. Both of these groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org
The directing influence of these groups is predominantly to the ortho and para positions relative to themselves. This is a consequence of their electron-donating nature, which can be explained by two main electronic effects: the resonance (or mesomeric) effect and the inductive effect.
The methoxy group is a strong activating group that directs ortho and para. This is primarily due to its strong positive resonance effect (+M), where the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. organicchemistrytutor.com This delocalization increases the electron density at the ortho and para carbons, stabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the substitution at these positions. organicchemistrytutor.comyoutube.com
The methyl group is a weakly activating group that also directs ortho and para. Its activating and directing effects are mainly attributed to the positive inductive effect (+I), where the alkyl group donates electron density through the sigma bond to the aromatic ring. libretexts.org
When both a methoxy and a methyl group are present on the ring, their directing effects reinforce each other. In the case of this compound, the positions ortho and para to the strongly activating methoxy group are favored for electrophilic attack.
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| Methoxy (-OCH₃) | +M > -I (Strong Resonance) | Strongly Activating | Ortho, Para |
| Methyl (-CH₃) | +I (Inductive) | Weakly Activating | Ortho, Para |
Influence of the Isocyanate Group on Aromatic Reactivity
The isocyanate group (-N=C=O) generally acts as an electron-withdrawing group (EWG). mdpi.com This is due to the high electronegativity of the oxygen and nitrogen atoms, which pull electron density away from the aromatic ring. As a result, the isocyanate group deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. wikipedia.org
Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and therefore the most likely site of attack by an electrophile. The electron-withdrawing nature of the isocyanate group is a result of both a negative inductive effect (-I) and a negative resonance effect (-M).
In this compound, the strong activating and ortho, para-directing effects of the methoxy and methyl groups will likely dominate over the deactivating and meta-directing influence of the isocyanate group. Therefore, electrophilic substitution is expected to occur at the positions activated by the methoxy and methyl groups.
| Substituent Group | Influence on Aromatic Ring | Expected Directing Effect |
|---|---|---|
| Isocyanate (-NCO) | Electron-withdrawing (Deactivating) | Meta |
| Methoxy (-OCH₃) | Electron-donating (Activating) | Ortho, Para |
| Methyl (-CH₃) | Electron-donating (Activating) | Ortho, Para |
Thermal Decomposition Pathways and Mechanistic Insights of Isocyanate-Containing Polymers
Polymers synthesized from isocyanates, such as polyurethanes, undergo thermal degradation through complex, multi-stage processes. nih.gov The thermal stability and decomposition pathways are significantly influenced by the chemical structure of the isocyanate and the other monomers used in the polymer synthesis. Aromatic isocyanates generally impart greater thermal stability to polyurethanes compared to aliphatic isocyanates. nih.gov
The thermal decomposition of polyurethanes typically proceeds through several key pathways:
Dissociation of the urethane (B1682113) linkage: This is often the initial step, occurring at temperatures between 150 and 250°C. osti.govresearchgate.net The urethane bond reversibly breaks to yield the original isocyanate and alcohol. osti.gov
Formation of a primary amine and an olefin: This irreversible pathway involves the decomposition of the urethane group to produce a primary amine, an olefin, and carbon dioxide. researchgate.net
Formation of a secondary amine: This mechanism involves the elimination of carbon dioxide from the urethane linkage to form a secondary amine. researchgate.net
The decomposition of the hard segments (derived from the isocyanate) and soft segments (derived from the polyol) of the polyurethane often occurs in distinct temperature ranges. researchgate.net The degradation of the hard segments typically initiates at lower temperatures. researchgate.net
In the case of polyurethanes derived from aromatic isocyanates, the decomposition products can include the isocyanate monomer, as well as various aromatic amines and other compounds resulting from side reactions. researchgate.net For instance, under thermal degradation, the delocalized π-system of the benzene ring in conjugation with the isocyanate group can lead to the formation of aromatic amines. mdpi.com These can further oxidize to form colored species like quinone-imides, which contribute to the yellowing of the polymer upon aging. mdpi.com
The presence of methoxy and methyl substituents on the aromatic ring of the isocyanate can also influence the thermal stability of the resulting polymer. Methoxy groups, for example, have been observed to affect the decomposition mechanisms of related polymers. acs.org The thermal degradation of these polymers is a complex process involving multiple competing reactions, and the exact nature and distribution of the degradation products depend on factors such as the temperature, atmosphere, and the specific polymer structure. nih.govmdpi.com
| Decomposition Pathway | Key Products | General Temperature Range |
|---|---|---|
| Urethane Dissociation | Isocyanate, Alcohol | 150-250°C |
| Urethane Decomposition | Primary Amine, Olefin, Carbon Dioxide | Higher Temperatures |
| Urethane Rearrangement | Secondary Amine, Carbon Dioxide | Higher Temperatures |
Polymerization Studies of 2 Isocyanato 4 Methoxy 1 Methylbenzene
Homopolymerization Pathways and Mechanisms
The isocyanate group (-N=C=O) is highly reactive and can undergo self-addition reactions to form homopolymers. For 2-isocyanato-4-methoxy-1-methylbenzene, two primary homopolymerization pathways are the formation of poly(isocyanurates) and poly(carbodiimides).
Formation of Poly(isocyanurates) and Poly(carbodiimides)
Poly(isocyanurates): In the presence of specific anionic catalysts (such as sodium cyanide, potassium acetate, or tertiary amines) and at low temperatures, isocyanates can undergo cyclotrimerization. This reaction involves the head-to-tail linking of three isocyanate molecules to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. When a di- or polyfunctional isocyanate is used, this trimerization leads to the formation of a cross-linked network polymer, a poly(isocyanurate). While specific studies on the homopolymerization of this compound are not extensively documented, its aromatic nature suggests it would readily undergo this reaction under appropriate catalytic conditions, leading to a rigid, thermosetting polymer with high thermal stability.
Poly(carbodiimides): At elevated temperatures and often with a phospholine (B1168861) oxide or similar catalyst, isocyanates can undergo a condensation reaction to form carbodiimides (-N=C=N-) with the elimination of carbon dioxide. mdpi.com This reaction proceeds through the formation of an unstable four-membered ring intermediate. mdpi.com The resulting poly(carbodiimides) derived from aromatic isocyanates are known for their thermal stability and can be used in high-performance applications. The formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate has been studied, and a similar pathway is expected for this compound. mdpi.com The reaction can be controlled to produce oligomeric or polymeric carbodiimides.
Copolymerization with Polyols and Other Monomers
The most commercially significant reactions of isocyanates involve their copolymerization with nucleophilic monomers, particularly polyols and polyamines, to produce a wide array of polymers with tunable properties.
Synthesis of Substituted Polyurethanes and Polyureas
Substituted Polyurethanes: The reaction between an isocyanate and a hydroxyl group-containing compound (an alcohol or polyol) forms a urethane (B1682113) linkage (-NH-CO-O-). This polyaddition reaction is the foundation of polyurethane chemistry. aidic.ittue.nl When this compound is reacted with a polyol (a polymer with multiple hydroxyl groups, such as a polyester (B1180765) or polyether polyol), a substituted polyurethane is formed. The methoxy (B1213986) and methyl groups from the isocyanate monomer become pendant groups on the polymer backbone, influencing the final properties of the material. Aromatic isocyanates are generally more reactive than their aliphatic counterparts. aidic.it
Substituted Polyureas: Similarly, the reaction of an isocyanate with an amine forms a urea (B33335) linkage (-NH-CO-NH-). uva.nlnih.govnih.govresearchgate.net The reaction with amines is typically much faster than with alcohols. Copolymerizing this compound with a diamine or polyamine would yield a substituted polyurea. These polymers are known for their excellent mechanical properties and are used in coatings, elastomers, and foams. nih.gov The synthesis can be carried out in solution or in bulk. nih.govgavinpublishers.com
Kinetic Studies of Polymerization Reactions
Catalyst: The reactions are often catalyzed. Tertiary amines and organotin compounds are common catalysts for the isocyanate-hydroxyl reaction.
Temperature: Higher temperatures generally increase the reaction rate.
Solvent: The polarity of the solvent can affect the reaction kinetics.
Steric and Electronic Effects: The structure of both the isocyanate and the co-monomer (polyol or amine) plays a crucial role.
Kinetic studies on similar molecules, such as tolyl isocyanate, provide insights into the expected reactivity. acs.org The reaction rate is typically monitored by techniques like titration of the unreacted isocyanate groups or by spectroscopic methods such as FTIR.
Influence of Substituents on Polymerization Behavior and Polymer Architecture
The substituents on the aromatic ring of this compound—the methoxy (-OCH₃) and methyl (-CH₃) groups—have a significant impact on its polymerization behavior.
Electronic Effects: The methoxy group is electron-donating through resonance but electron-withdrawing through induction. The methyl group is an electron-donating group. These groups influence the electrophilicity of the carbon atom in the isocyanate group. Compared to an unsubstituted phenyl isocyanate, the electron-donating nature of these substituents may slightly decrease the reactivity of the isocyanate group towards nucleophiles.
Steric Effects: The methoxy group is in the ortho position relative to the isocyanate group, which can cause some steric hindrance. This may slow down the reaction rate compared to a para-substituted isomer like p-tolyl isocyanate. sigmaaldrich.com
Polymer Architecture: The presence of these substituents on the polymer backbone disrupts the packing of the polymer chains, which can lead to a lower glass transition temperature and reduced crystallinity compared to polymers made from more symmetrical isocyanates. This can result in softer, more flexible materials.
| Substituent | Position | Electronic Effect on -NCO Reactivity | Steric Effect on -NCO Reactivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | ortho (2-position) | Slightly deactivating (net effect) | Moderate hindrance |
| -CH₃ (Methyl) | para (4-position relative to methoxy) | Slightly deactivating | Minimal hindrance |
Development of Non-Isocyanate Polyurethane (NIPU) Analogs
Due to the toxicity of isocyanate monomers, there is significant research into the development of non-isocyanate polyurethanes (NIPUs). specificpolymers.commdpi.comresearchgate.net The most common route to NIPUs involves the reaction of cyclic carbonates with amines. nih.gov This pathway produces polyhydroxyurethanes, which are structurally similar to traditional polyurethanes and possess a hydroxyl group for each urethane linkage. specificpolymers.comnih.gov
An analogous NIPU to the polyurethane derived from this compound could be synthesized from a precursor such as 4-methyl-2-aminophenol. The synthesis could proceed via the following general steps:
Epoxidation: The phenolic starting material could be converted to a glycidyl (B131873) ether.
Carbonation: The resulting epoxy group can then be reacted with carbon dioxide to form a cyclic carbonate.
Polymerization: The synthesized cyclic carbonate monomer can then be reacted with a diamine to form the NIPU.
Theoretical and Computational Investigations of 2 Isocyanato 4 Methoxy 1 Methylbenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.
For 2-isocyanato-4-methoxy-1-methylbenzene, an FMO analysis would calculate the energies of these orbitals and map their spatial distribution. This would reveal which parts of the molecule are electron-rich (likely the methoxy-substituted benzene (B151609) ring) and which are electron-poor (the highly electrophilic isocyanate group). Such an analysis would be critical for predicting how the molecule interacts with other reagents.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how molecules will interact electrostatically. walisongo.ac.id
On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show a strong negative potential around the oxygen and nitrogen atoms of the isocyanate group, highlighting their electrophilic character at the carbon atom. The aromatic ring, influenced by the electron-donating methoxy (B1213986) and methyl groups, would also display distinct electronic regions.
Reaction Mechanism Elucidation via Computational Chemistry (e.g., DFT Studies)
DFT studies are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction mechanism. researchgate.net
Transition State Analysis and Energy Barriers
A transition state is the highest energy point along a reaction coordinate, representing the "peak" that must be overcome for a reaction to proceed. Identifying the structure and energy of the transition state is key to understanding a reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower barrier corresponds to a faster reaction.
Computational studies on reactions involving this compound, for example, its reaction with an alcohol to form a urethane (B1682113), would locate the specific transition state structure for the nucleophilic attack on the isocyanate carbon. This would allow for the calculation of the reaction's activation energy.
Catalytic Effects on Reaction Pathways
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies can effectively model these catalytic effects. rsc.orgchemrxiv.org For instance, the reaction of isocyanates with alcohols is often catalyzed by bases or organometallic compounds. A DFT study could compare the uncatalyzed reaction pathway with the catalyzed one, showing how the catalyst interacts with the reactants to stabilize the transition state and lower the energy barrier. researchgate.netdntb.gov.ua This provides a molecular-level understanding of why a particular catalyst is effective.
Prediction of Spectroscopic Properties (e.g., Vibrational and Electronic Spectra)
Computational methods can predict various types of spectra, which is immensely helpful for interpreting experimental data and confirming molecular structures. researchgate.netresearchgate.net
By calculating the vibrational frequencies of a molecule, a theoretical infrared (IR) and Raman spectrum can be generated. epstem.netajchem-a.com Comparing these predicted spectra with experimental ones helps in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic strong stretching vibration of the N=C=O group in an isocyanate.
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, yielding a theoretical UV-Visible spectrum. researchgate.net This helps in understanding the electronic structure and identifying the orbitals involved in absorbing light at specific wavelengths. For this compound, this could confirm the influence of the aromatic system and its substituents on the electronic absorption properties.
Advanced Analytical Techniques in the Research of 2 Isocyanato 4 Methoxy 1 Methylbenzene
Spectroscopic Methods for Reaction Monitoring and Product Characterization
Spectroscopic techniques are indispensable tools for the in-depth analysis of chemical reactions involving isocyanates. They offer non-invasive, real-time monitoring and detailed structural elucidation of reactants, intermediates, and products.
In-situ Infrared (IR) and Raman Spectroscopy for Reaction Kinetics
In-situ vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides powerful means to monitor the progress of reactions involving 2-isocyanato-4-methoxy-1-methylbenzene. These techniques allow for the direct observation of changes in functional groups as the reaction proceeds, offering valuable insights into reaction kinetics.
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring isocyanate reactions, such as the formation of urethanes. mt.comresearchgate.net The strong absorption band of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹ is particularly useful for tracking the consumption of the isocyanate reactant over time. researchgate.net By inserting a fiber-optic probe directly into the reaction vessel, spectra can be continuously recorded, providing a real-time profile of the reaction. mt.comresearchgate.net This allows for the determination of reaction rates, the influence of catalysts, and the effect of process parameters like temperature on the reaction kinetics. mt.com For instance, in the reaction of a diisocyanate with a polyol, in-situ FTIR can track the decrease in the diisocyanate concentration concurrently with the increase in the urethane (B1682113) product formation. mt.com
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR for monitoring isocyanate reactions. acs.org It is particularly advantageous for reactions in aqueous media, as water has a weak Raman spectrum, minimizing interference. irdg.org The disappearance of the isocyanate band and the appearance of bands corresponding to the newly formed products can be easily followed. acs.orgirdg.org Studies have shown that Raman spectroscopy is as effective as FTIR in monitoring urethane reaction kinetics, with good agreement between the data obtained from both techniques. acs.org This method has been successfully used to determine activation energies and study the steric hindrance effects of reactants. acs.org The ability to perform non-isothermal reaction kinetics simulations based on Raman data further demonstrates its utility in verifying reaction mechanisms. acs.org
| Spectroscopic Technique | Key Application in Isocyanate Chemistry | Advantages | Relevant Findings |
| In-situ FTIR | Real-time monitoring of urethane formation. mt.comresearchgate.net | High sensitivity to the isocyanate functional group. researchgate.net | Enables correlation of mid-infrared absorbance with traditional titration methods for determining residual isocyanate. mt.com |
| In-situ Raman | Monitoring reaction kinetics and verifying mechanisms. acs.org | Less interference from aqueous media. irdg.org | Activation energies and steric hindrance effects in urethane reactions have been successfully calculated. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of molecules. In the context of this compound research, NMR is crucial for characterizing the precise structure of reaction intermediates and final products.
In-situ NMR: The application of in-situ NMR allows for the direct observation of transient species that may only exist for a short time during a reaction. elte.hucityu.edu.hknih.gov By conducting the reaction within the NMR spectrometer, it is possible to track the transformation of reactants into products and identify any intermediate species that are formed. For example, in the phosphine-catalyzed cyclo-oligomerization of alkyl isocyanates, low-temperature ³¹P and ¹⁵N NMR spectroscopy have been instrumental in identifying and structurally characterizing key catalytic intermediates. elte.huresearchgate.net
¹H, ¹³C, and ¹⁵N NMR: Standard one- and two-dimensional NMR experiments provide detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR provides information on the number and types of protons.
¹³C NMR is used to determine the carbon skeleton of the molecule. elte.hu
¹⁵N NMR is particularly useful for studying isocyanate reactions as it directly probes the nitrogen atom of the isocyanate group and its subsequent transformations. researchgate.net
The combination of these NMR techniques allows for the complete structural elucidation of both expected products and unforeseen byproducts, providing a comprehensive understanding of the reaction pathways.
| NMR Technique | Primary Use | Information Gained |
| In-situ NMR | Observation of transient reaction intermediates. elte.hucityu.edu.hknih.gov | Real-time structural information on short-lived species. elte.hu |
| ¹H NMR | Characterization of proton environments. | Number and connectivity of hydrogen atoms. |
| ¹³C NMR | Elucidation of the carbon framework. elte.hu | Information on the carbon backbone of products and intermediates. elte.hu |
| ¹⁵N NMR | Direct probing of the nitrogen atom in the isocyanate group. researchgate.net | Insights into the chemical changes at the nitrogen center during the reaction. researchgate.net |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the quantification of product purity and the identification of byproducts.
High-Performance Liquid Chromatography (HPLC) in Reaction Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isocyanate reaction mixtures. epa.govrsc.org Due to the high reactivity of the isocyanate group, derivatization is often necessary before HPLC analysis to form stable compounds. researchgate.net This involves reacting the isocyanate with a derivatizing agent, such as an alcohol or an amine, to form a stable urethane or urea (B33335) derivative. rsc.orgresearchgate.net
HPLC, often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), can then be used to separate and quantify the various components in the derivatized mixture. epa.gov This is crucial for determining the extent of the reaction, the yield of the desired product, and the presence of any impurities. researchgate.net For instance, in the thermolysis of carbamates to produce isocyanates, HPLC analysis of the blocked isocyanate products reveals the presence of the desired product, unreacted starting material, and oligomeric byproducts. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For isocyanate-related analysis, GC-MS is particularly useful for identifying and quantifying volatile byproducts or unreacted starting materials. mdpi.com
Similar to HPLC, direct analysis of isocyanates by GC can be challenging due to their reactivity and polarity. Therefore, derivatization is often employed to create more stable and volatile compounds suitable for GC analysis. mdpi.com One common derivatization strategy is N-ethoxycarbonylation using ethyl chloroformate. mdpi.com The resulting derivatives can then be readily separated by GC and identified by their mass spectra. mdpi.com This method has been successfully applied to the simultaneous determination of residual diisocyanates and their corresponding diamine hydrolysis products in various matrices. mdpi.com The high purity of the starting MDI, for example, can be assessed by GC/MS to ensure it is free from hydrolysis products like methylenedianiline (MDA). nih.gov
| Chromatographic Technique | Application | Derivatization | Detection |
| HPLC | Purity assessment and analysis of reaction mixtures. epa.govrsc.org | Often required to form stable derivatives (e.g., urethanes, ureas). rsc.orgresearchgate.net | Diode Array Detector (DAD), Mass Spectrometry (MS). epa.gov |
| GC-MS | Analysis of volatile products and impurities. mdpi.com | Often employed to improve stability and volatility (e.g., N-ethoxycarbonylation). mdpi.com | Mass Spectrometry (MS). mdpi.com |
Advanced Mass Spectrometry Approaches for Complex Product Mixtures
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification and characterization of compounds in complex mixtures resulting from isocyanate reactions.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), provide detailed structural information and accurate mass measurements, facilitating the unambiguous identification of unknown compounds. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is a powerful approach for analyzing complex mixtures of isocyanate derivatives. nih.govnih.gov LC separates the components of the mixture, which are then introduced into the mass spectrometer. In the MS/MS process, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that can be used to identify the compound with high confidence. nih.gov This technique has been used to separate, detect, and identify various derivatized isocyanate species in a single analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a cornerstone for the analysis of volatile components. The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of each separated compound, allowing for positive identification by comparison to spectral libraries or through interpretation of the fragmentation data. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is particularly useful for the analysis of larger molecules and oligomers that may be formed during isocyanate reactions. This technique has been used to characterize the products of polyaddition reactions involving isocyanates and to analyze the sequence of isocyanate oligomers. nih.gov
Synthesis and Exploration of Novel Derivatives of 2 Isocyanato 4 Methoxy 1 Methylbenzene
Functionalization of the Aromatic Ring
The aromatic ring of 2-isocyanato-4-methoxy-1-methylbenzene is primed for functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the isocyanate, methoxy (B1213986), and methyl groups—exert significant influence on the reactivity and regioselectivity of these reactions.
Site-Selective Derivatization Strategies
The directing effects of the substituents on the benzene (B151609) ring are crucial for achieving site-selective derivatization. The methoxy group (-OCH3) at position 4 and the amino group (from which the isocyanate is derived) at position 2 are both strong activating, ortho-, para-directing groups. The methyl group (-CH3) at position 1 is a weaker activating, ortho-, para-directing group.
Considering the precursor, 4-methoxy-2-methylaniline, the powerful activating and directing effects of the amino (-NH2) and methoxy (-OCH3) groups dominate. Electrophilic attack is most likely to occur at the positions most activated by these groups, which are ortho and para to them. The available positions on the ring are C3, C5, and C6.
Position 5: This site is ortho to the methoxy group and meta to the methyl and amino/isocyanate groups.
Position 3: This site is ortho to both the amino/isocyanate and methoxy groups, but is sterically hindered by the adjacent methyl and isocyanate groups.
Position 6: This site is ortho to the methyl group and meta to the methoxy and amino/isocyanate groups.
The synergistic activation by the amino and methoxy groups makes the positions ortho and para to them highly nucleophilic. In the precursor 4-methoxy-2-methylaniline, electrophilic substitution is strongly directed to the positions ortho and para to the amino group. Therefore, site-selective functionalization would preferentially occur at the positions activated by multiple groups, while considering steric hindrance.
Introduction of Additional Functionalities
The activated nature of the aromatic ring allows for the introduction of a variety of functional groups, which can tailor the properties of the resulting derivatives.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product (Major Isomer) |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at position 5. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of a halogen (e.g., -Br, -Cl) atom. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl (-COR) group. |
The introduction of these functionalities serves as a crucial step for further synthetic modifications. For instance, a nitro group can be reduced to an amine, providing a new site for forming amides or participating in further cyclization reactions. Halogenated derivatives are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds and the construction of more complex molecular architectures.
Synthesis of Heterocyclic Compounds via Cyclization Reactions
The isocyanate group is a key functional group for the synthesis of heterocyclic compounds. It readily reacts with binucleophilic reagents, where an initial addition reaction is followed by an intramolecular cyclization.
A primary application is the synthesis of substituted quinazolinones. The reaction of this compound with an anthranilic acid derivative would proceed via the initial formation of a urea (B33335) linkage, followed by a cyclizing condensation to yield a quinazolinone core. This strategy allows for the modular construction of diverse libraries of these important heterocyclic scaffolds.
Similarly, reaction with ortho-aminophenols or ortho-aminothiophenols can lead to the formation of benzoxazinones or benzothiazinones, respectively. The isocyanate first reacts with the amino group to form a urea, which then undergoes intramolecular cyclization by nucleophilic attack from the adjacent hydroxyl or thiol group, eliminating water.
Building Block Applications in Complex Molecule Synthesis
The compound this compound and its precursor, 4-methoxy-2-methylaniline, are valuable building blocks in organic synthesis. tcichemicals.comtcichemicals.com The isocyanate provides a reactive handle for covalently linking the molecule into larger structures, such as polymers or complex natural product analogs.
For example, its precursor is used in the synthesis of 2-methyl-4-methoxydiphenylamine (MMDPA), a key intermediate for more complex molecules. As an isocyanate, the compound can be used to construct segments of larger molecules by forming stable urea or carbamate (B1207046) (urethane) linkages. This is particularly useful in the synthesis of polymers like polyurethanes and polyureas, where the di- or poly-functional nature of the reactants allows for chain extension and cross-linking. The specific substitution pattern on the aromatic ring of this building block becomes an integral part of the final macromolecule's repeating unit.
Structure-Property Relationships in Derived Materials (excluding biological activity)
The incorporation of the this compound moiety into larger molecules, especially polymers, directly influences the properties of the resulting materials. The relationship between the molecular structure of this building block and the macroscopic properties of the derived material is a key area of investigation.
The precursor, 4-methoxy-2-methylaniline, is used to create triarylamine polymers that exhibit charge-transport properties relevant for organic electronics, such as in organic field-effect transistors (OFETs). This suggests that polymers derived from this compound, such as polyureas, could possess interesting electronic properties. The electron-donating methoxy group can enhance the electron density of the aromatic system, which can be a desirable feature in materials for organic electronics.
Furthermore, the introduction of specific functional groups onto the aromatic ring can systematically tune material properties. For example, studies on metal-organic frameworks (MOFs) have shown that the functionalization of ligands with methoxy groups can impact gas adsorption capacities and selectivity. nih.gov While not directly a polymer, this illustrates the principle that the methoxy group can alter the non-covalent interactions and packing within a material, thereby influencing its bulk properties. The rigidity of the aromatic ring combined with the flexible linkages formed by the isocyanate group can influence properties such as thermal stability, solubility, and the glass transition temperature of polymers.
Industrial and Advanced Materials Applications Excluding Biological/clinical
Role in Advanced Polymer Materials (e.g., High-Performance Polyurethanes, Resins)
Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of isocyanates with polyols. The properties of the resulting polymer are highly dependent on the structure of the isocyanate and polyol monomers. mdpi.com While di- and polyisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are the primary building blocks for creating the long polymer chains that give polyurethanes their strength and flexibility, monoisocyanates serve distinct, critical functions. mdpi.comwikipedia.org
As a monofunctional isocyanate, 2-isocyanato-4-methoxy-1-methylbenzene can act as a chain terminator or a modifying agent in polyurethane synthesis. By reacting with a growing polymer chain, it introduces an end-cap, controlling the molecular weight of the final polymer. This is crucial for producing polymers with specific, desired properties such as controlled viscosity or solubility.
Furthermore, the methoxy (B1213986) and methyl groups on the aromatic ring of this compound can impart specific characteristics to the surface or bulk of a polymer. These functional groups can modify properties such as:
Adhesion: Altering the surface energy to improve bonding to other materials.
Solubility: Enhancing compatibility with specific solvents or other polymers.
Thermal Stability: The aromatic structure contributes to the thermal resistance of the polymer.
In the context of high-performance resins, such as those used in coatings and adhesives, incorporating a monoisocyanate like this can fine-tune the cross-linking density and final cured properties of the material. While extensive research highlights the role of common diisocyanates in polyurethane performance, specific studies detailing the use of this compound in advanced polymer materials are not widely documented in publicly available literature. However, its fundamental chemical structure suggests a role as a specialty modifier for tailoring polymer characteristics.
Precursor in Specialty Chemical Manufacturing
The isocyanate functional group (-N=C=O) is a highly reactive electrophile, making it an exceptionally useful intermediate in organic synthesis. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and even water. This reactivity makes this compound a valuable precursor for a variety of specialty chemicals.
The reaction of this isocyanate with different functional groups leads to the formation of various stable compounds:
With Alcohols (R'-OH): Forms urethane (B1682113) (or carbamate) linkages. This reaction is fundamental to polyurethane chemistry but is also used to synthesize smaller molecules that may have applications as plasticizers or other specialty additives.
With Amines (R'-NH2): Forms urea (B33335) derivatives. Substituted ureas are a class of compounds with diverse applications, including in the formulation of pigments and agrochemicals.
With Water (H2O): Initially forms an unstable carbamic acid, which then decomposes to an amine (2-amino-4-methoxy-1-methylbenzene) and carbon dioxide. This provides a synthetic route to specific substituted anilines.
The presence of the methoxy and methyl groups on the benzene (B151609) ring directs the reactivity and influences the properties of the final product, making it a building block for complex, targeted molecules. While this compound is commercially available for laboratory use, indicating its role as a synthetic intermediate, specific large-scale industrial syntheses starting from this compound are proprietary or not extensively detailed in the literature. cymitquimica.com
Green Chemistry Approaches in Isocyanate-Based Synthesis
Traditional isocyanate production often involves the use of phosgene (B1210022), a highly toxic and hazardous chemical. Green chemistry principles aim to reduce or eliminate the use of such dangerous substances, minimize waste, and improve energy efficiency. nih.govrsc.org
Several green chemistry strategies are relevant to the synthesis and use of isocyanates like this compound:
| Green Chemistry Principle | Application in Isocyanate Synthesis |
| Phosgene-Free Routes | The Curtius rearrangement of a carboxylic acid (via an acyl azide (B81097) intermediate) provides a pathway to isocyanates without using phosgene. semanticscholar.org This is a key strategy for producing "green" isocyanates. |
| Use of Renewable Feedstocks | Research is ongoing to produce isocyanates from biomass-derived sources. rsc.orgsemanticscholar.orgresearchgate.net Aromatic structures similar to the subject compound can potentially be derived from lignin, a major component of wood. semanticscholar.orgresearchgate.net |
| Safer Solvents | Replacing volatile and toxic organic solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO2, or deep eutectic solvents can significantly reduce environmental impact. nih.govrsc.org |
| Catalytic Efficiency | Developing highly efficient and recyclable catalysts for isocyanate synthesis can reduce energy consumption and the amount of waste generated. nih.gov |
Applying these principles, a greener synthesis of this compound could involve the Curtius rearrangement of 2-amino-4-methoxy-1-methylbenzoic acid, avoiding phosgene entirely. Furthermore, conducting isocyanate reactions in less hazardous solvents and under milder, catalytically-driven conditions aligns with the overarching goals of sustainable chemical manufacturing. nih.gov
Catalytic Applications in Organic Transformations
The primary chemical role of an isocyanate is that of a reactant, not a catalyst. The isocyanate group is a strong electrophile that is consumed during chemical reactions as it forms stable covalent bonds with nucleophiles. Its high reactivity makes it an ideal building block for synthesis but generally unsuitable for a catalytic role where the substance must be regenerated at the end of the reaction cycle.
The literature on organic transformations focuses on the reactions of isocyanates, not catalysis by isocyanates. For instance, the formation of polyurethanes and polyisocyanurates from isocyanates is often accelerated by various catalysts, but the isocyanate itself is the monomer being polymerized. There is no evidence in the reviewed scientific literature to suggest that this compound, or other simple isocyanates, function as catalysts in organic transformations. Their utility lies in their capacity as potent electrophilic building blocks for constructing more complex molecules.
Future Research Directions and Emerging Trends
Innovations in Sustainable Synthesis of Aryl Isocyanates
The traditional synthesis of aryl isocyanates heavily relies on the use of phosgene (B1210022), a highly toxic and corrosive chemical. scbt.comfishersci.comgoogle.comgoogle.com This has spurred significant research into developing safer and more environmentally friendly phosgene-free synthetic routes. Future research will likely focus on optimizing and scaling up these alternative methods.
One promising area is the reductive carbonylation of nitroaromatics. google.com This process, which uses carbon monoxide as a C1 source, offers a more direct and less hazardous route to isocyanates. However, challenges related to catalyst stability, reaction efficiency, and selectivity remain. Future work will likely involve the design of more robust and active catalyst systems, potentially utilizing earth-abundant metals, to make this process economically viable on an industrial scale.
Another sustainable approach gaining traction is the thermal decomposition of carbamates, which can be synthesized from amines and organic carbonates. fishersci.com This method avoids the direct use of toxic reagents. Research in this area is expected to focus on developing highly efficient and selective catalysts for the carbamate (B1207046) formation step and optimizing the pyrolysis conditions to maximize isocyanate yield and minimize side reactions. The use of in situ generated isocyanate surrogates, such as 3-substituted dioxazolones, also presents a benign pathway to unsymmetrical arylureas, avoiding the isolation of the isocyanate intermediate. scbt.comhabitablefuture.org
Development of Novel Catalytic Systems for Isocyanate Reactions
Catalysis plays a pivotal role in controlling the reactivity of isocyanates and tailoring the properties of the resulting polymers and materials. The development of novel catalytic systems is a major driving force in isocyanate chemistry. While traditional catalysts like organotin compounds are effective, their toxicity has prompted a search for greener alternatives.
Future research will continue to explore the use of catalysts based on less toxic metals such as bismuth, zirconium, and aluminum. scbt.com The focus will be on designing catalysts with high selectivity for the isocyanate-hydroxyl reaction over competing side reactions like the isocyanate-water reaction, which is crucial for applications such as coatings. scbt.com Furthermore, the development of catalysts that can be easily recovered and recycled will be a key aspect of sustainable process design.
There is also growing interest in the use of organocatalysts, which are metal-free and often have lower toxicity. habitablefuture.org Research in this area will likely focus on designing highly active and selective organocatalysts for various isocyanate reactions, including urethane (B1682113) and urea (B33335) formation, as well as cyclotrimerization. The use of earth-abundant metals like cobalt in catalytic C-H bond amidation with isocyanates is also a promising and more sustainable strategy for creating complex molecules. scbt.comgoogle.comlookchem.com
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of isocyanate chemistry, advanced computational modeling offers a powerful approach to elucidate reaction mechanisms, predict reactivity, and guide the design of new catalysts and materials.
Future research will likely leverage density functional theory (DFT) and other computational methods to study the intricate details of isocyanate reactions at the molecular level. google.com This can provide valuable insights into transition state geometries, reaction energy barriers, and the role of catalysts in promoting specific reaction pathways. For instance, computational studies can help in understanding the electronic and steric effects of substituents on the reactivity of aryl isocyanates, such as the methoxy (B1213986) and methyl groups in 2-isocyanato-4-methoxy-1-methylbenzene.
Furthermore, computational modeling can be used to screen potential catalyst candidates before they are synthesized and tested in the laboratory, thereby accelerating the discovery of new and improved catalytic systems. As computational power continues to increase, we can expect to see more sophisticated models that can accurately predict the properties of polymers and materials derived from isocyanates, aiding in the rational design of materials with tailored functionalities.
Exploration of New Material Applications Beyond Current Scope
While polyurethanes remain the largest application for isocyanates, there is a growing interest in exploring new material applications that leverage the unique reactivity of the isocyanate group. The presence of multiple functional groups in molecules like this compound offers opportunities for the creation of novel functional materials.
One emerging area is the development of "smart" or functional polymers. The isocyanate group can be used as a reactive handle to graft specific functionalities onto polymer backbones, leading to materials with responsive properties, such as self-healing coatings or drug-delivery systems. The methoxy group on the aromatic ring could also be exploited to impart specific properties, such as altered solubility or coordination capabilities.
Another area of exploration is the use of isocyanates in the development of advanced composites and adhesives. By carefully controlling the reaction of isocyanates with different substrates, it is possible to create materials with enhanced mechanical properties, thermal stability, and adhesion characteristics. The development of isocyanate-based adhesion promoters for various substrates is an active area of research. Furthermore, the incorporation of isocyanates into bio-based polymers, such as those derived from lignin, is a promising route to more sustainable materials with enhanced functionalities.
Methodological Advancements in Isocyanate Research
Advancements in analytical techniques are crucial for deepening our understanding of isocyanate chemistry and for ensuring the quality and safety of isocyanate-based products. The development of more sensitive and selective analytical methods for the detection and quantification of isocyanates and their derivatives is an ongoing area of research.
Future advancements are expected in the area of chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with advanced detection methods like mass spectrometry (MS). These techniques are essential for isomer-specific analysis of isocyanates and for monitoring the progress of isocyanate reactions. The development of reliable methods for analyzing complex mixtures, such as polymeric MDI, is particularly important for quality control in industrial settings.
There is also a need for improved methods for monitoring airborne isocyanates in the workplace to ensure occupational safety. This includes the development of more efficient sampling techniques and real-time monitoring devices. Furthermore, advancements in spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, will provide more detailed insights into the kinetics and mechanisms of isocyanate reactions as they occur.
Q & A
Basic: What are the recommended synthetic routes for 2-isocyanato-4-methoxy-1-methylbenzene, and what critical parameters influence yield?
Methodological Answer:
Synthesis typically involves introducing the isocyanato group (-NCO) to a pre-functionalized benzene derivative. A common approach is phosgenation of the corresponding amine precursor (e.g., 4-methoxy-1-methyl-2-aminobenzene). Alternative methods include Curtius rearrangement of acyl azides or Hofmann degradation of carboxamides. Critical parameters include:
- Temperature control : Excess heat can lead to side reactions like trimerization of the isocyanate group.
- Solvent selection : Anhydrous conditions (e.g., dichloromethane or toluene) prevent hydrolysis of the isocyanate .
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance reactivity in specific cases.
Yield optimization requires rigorous purification via column chromatography or distillation to isolate the volatile isocyanate .
Basic: How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required for prolonged exposure .
- Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture ingress and polymerization. Incompatible with amines, alcohols, and water .
- Spill management : Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electrophilic nature of the isocyanato group. Key steps include:
Electrostatic potential mapping : Identify electron-deficient regions (e.g., the carbonyl carbon in -NCO) prone to nucleophilic attack.
Transition state analysis : Calculate activation barriers for reactions with amines or alcohols to predict kinetics.
Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
Validated experimentally via IR spectroscopy (monitoring NCO peak at ~2270 cm⁻¹ disappearance) .
Advanced: What strategies resolve contradictions between experimental and theoretical spectral data for this compound?
Methodological Answer:
Discrepancies in NMR or IR data may arise from impurities, solvent effects, or conformational isomers. Mitigation strategies:
Cross-validation : Compare experimental data (¹H/¹³C NMR, HRMS) with databases like SciFinder or Reaxys .
Controlled experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts.
Computational benchmarking : Simulate NMR chemical shifts (e.g., using Gaussian or ACD/Labs) and adjust for solvent polarity .
For example, a mismatch in aromatic proton shifts could indicate para-substituent electronic effects requiring reevaluation of coupling constants .
Advanced: How to design kinetic studies for hydrolysis rate determination under varying pH conditions?
Methodological Answer:
Experimental setup : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC or conductometric titration.
Data collection : Track NCO consumption (HPLC retention time ~3.5 min) and correlate with pH.
Kinetic modeling : Use pseudo-first-order rate constants (k_obs) and Arrhenius plots to derive activation energy.
Control variables : Maintain constant ionic strength and temperature (±0.1°C).
Findings may reveal accelerated hydrolysis in alkaline conditions due to hydroxide ion catalysis .
Basic: What analytical techniques confirm the purity and structure of this compound?
Methodological Answer:
- FT-IR : Confirm the isocyanato group via a sharp peak at 2270–2240 cm⁻¹ .
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm) and methoxy/methyl groups (δ 3.8–2.3 ppm) should integrate correctly.
- GC-MS : Monitor molecular ion [M⁺] at m/z 191 and rule out dimerization (m/z 382).
- Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Advanced: How does the methoxy group influence the electronic properties of the benzene ring in reactivity studies?
Methodological Answer:
The para-methoxy group is electron-donating via resonance, activating the ring toward electrophilic substitution but deactivating adjacent positions. Techniques to assess this:
Hammett substituent constants (σ) : Calculate σₚ for -OCH₃ (-0.27) to predict substituent effects.
DFT calculations : Compare HOMO/LUMO energies of the parent benzene vs. methoxy-substituted derivative.
Experimental validation : Perform nitration or sulfonation reactions; methoxy directs incoming electrophiles to ortho/para positions relative to itself .
Basic: What are the primary degradation pathways of this compound, and how are they mitigated?
Methodological Answer:
- Hydrolysis : Reacts with water to form 4-methoxy-1-methyl-2-aminobenzene and CO₂. Mitigate via anhydrous storage .
- Thermal degradation : At >100°C, trimerizes to isocyanurate derivatives. Use inhibitors like benzoyl chloride (0.1% w/w) .
- Photodegradation : UV light induces free radical reactions. Store in amber glassware under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
